

# 2-(Phenoxymethyl)benzylamine CAS number and molecular weight

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## Compound of Interest

Compound Name: 2-(Phenoxymethyl)benzylamine

Cat. No.: B064828

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## Technical Guide: 2-(Phenoxymethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Phenoxymethyl)benzylamine**, including its chemical properties and potential biological significance based on the activities of related compounds. Due to the limited availability of specific experimental data for this compound in the public domain, this guide extrapolates information from the broader class of benzylamine derivatives to offer a valuable resource for hypothesis generation and future research.

## Chemical Identity and Properties

While a specific CAS number for **2-(Phenoxymethyl)benzylamine** is not readily available in public databases, other key identifiers have been assigned. The molecular weight of this compound is 213.28 g/mol .

Table 1: Physicochemical Data for **2-(Phenoxymethyl)benzylamine**

Property	Value	Source
Molecular Weight	213.28 g/mol	
Molecular Formula	C <sub>14</sub> H <sub>15</sub> NO	
MDL Number	MFCD04108110	
PubChem Substance ID	329791604	

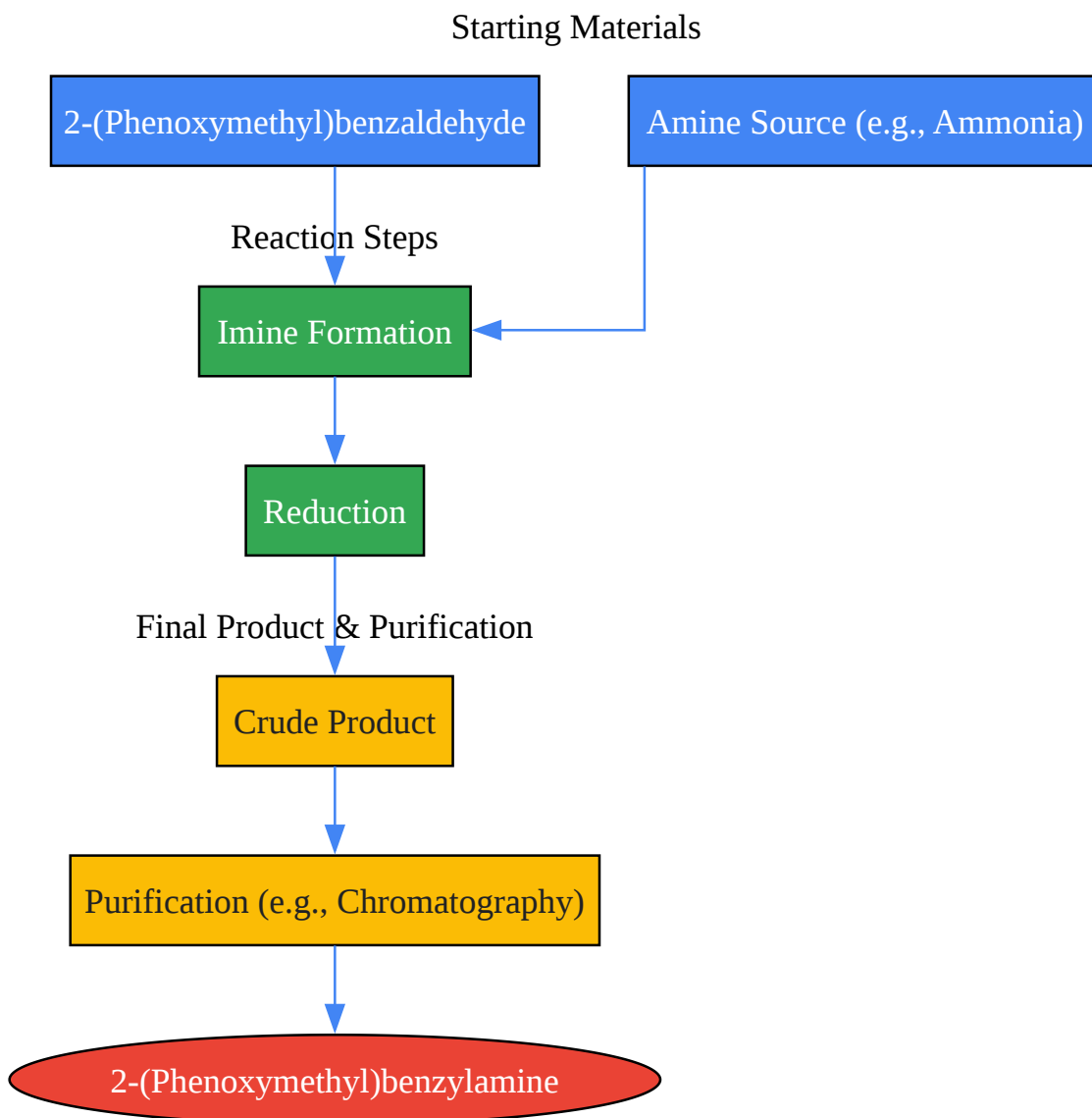
## Putative Synthesis Protocol

A specific, validated experimental protocol for the synthesis of **2-(Phenoxymethyl)benzylamine** is not detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for the preparation of benzylamine derivatives, such as reductive amination.

### Proposed Experimental Protocol: Reductive Amination

This generalized protocol is based on common laboratory procedures for the synthesis of benzylamines.

- **Reaction Setup:** To a solution of 2-(phenoxymethyl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add a primary amine source like ammonia or a protected amine equivalent.
- **Imine Formation:** The mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Reduction:** Upon completion of imine formation, a reducing agent, such as sodium borohydride or hydrogen gas with a palladium catalyst, is carefully added to the reaction mixture.
- **Work-up and Purification:** The reaction is quenched, and the product is extracted using an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield **2-(phenoxymethyl)benzylamine**.



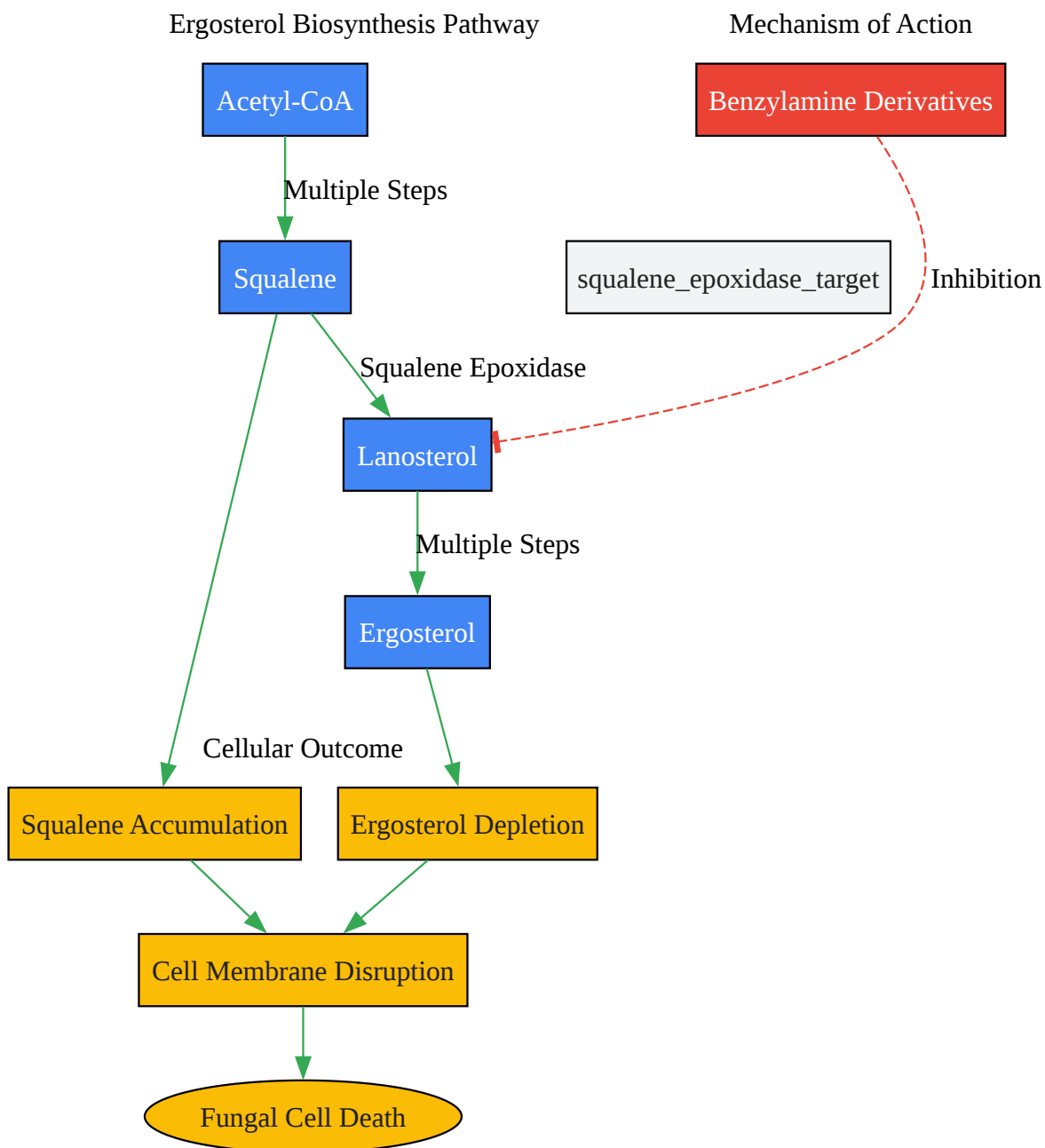
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A plausible synthetic workflow for **2-(Phenoxymethyl)benzylamine**.

## Potential Biological Activity and Signaling Pathways

Specific biological activities or interactions with signaling pathways for **2-(Phenoxymethyl)benzylamine** have not been documented. However, the broader class of benzylamine derivatives is known to exhibit a range of biological effects, most notably as antifungal agents.

The primary mechanism of action for many antifungal benzylamines is the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting squalene epoxidase, these compounds disrupt the production of ergosterol, leading to an accumulation of toxic squalene and compromising the integrity and function of the fungal cell membrane. This ultimately results in fungal cell death.



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General mechanism of action for antifungal benzylamine derivatives.

Disclaimer: The experimental protocols and signaling pathways described above are based on the activities of related compounds and are provided for informational and hypothesis-generating purposes only. Specific experimental validation for **2-(Phenoxymethyl)benzylamine** is required.

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